BEnzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate

Catalog No.
S3072453
CAS No.
2200013-24-5
M.F
C16H11F6NO2
M. Wt
363.259
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BEnzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate

CAS Number

2200013-24-5

Product Name

BEnzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate

IUPAC Name

benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate

Molecular Formula

C16H11F6NO2

Molecular Weight

363.259

InChI

InChI=1S/C16H11F6NO2/c17-15(18,19)11-6-12(16(20,21)22)8-13(7-11)23-14(24)25-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,23,24)

InChI Key

KYMANUAJYKCFOQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

solubility

not available

Application in Lithium-Sulfur Batteries

Specific Scientific Field: Material Science, Energy Storage

Summary of the Application: “Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate” is used in the synthesis of a modified triazine-based covalent organic framework (BTFMB-TzDa). This framework is used to suppress the shuttle effect of polysulfides in lithium-sulfur batteries .

Methods of Application or Experimental Procedures: The high electronegativity and large steric hindrance of the BTFMB-TzDa modified separator successfully suppressed the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries .

Results or Outcomes: Cells with the BTFMB-TzDa modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C. Furthermore, the capacity still remained at 501 mA h g −1 after 500 cycles .

Application in Chemical Derivatization

Specific Scientific Field: Chemistry, Surface Science

Summary of the Application: “Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate” is used in the chemical derivatization of amino-functionalized model surfaces .

Application in Detection of Uracil in DNA

Specific Scientific Field: Biochemistry, Genomics

Summary of the Application: “Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate” is used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry .

Application in Catalyst Development

Specific Scientific Field: Organic Chemistry, Catalysis

Summary of the Application: “Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate” is used extensively in promoting organic transformations. The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .

Application in Preparation of Arylaminothiocarbonylpyridinium Zwitterionic Salts

Summary of the Application: “Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate” is used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts, via an exothermic reaction with 4-pyrrolidinopyridine .

Application in Enantioselective Synthesis

Specific Scientific Field: Organic Chemistry, Medicinal Chemistry

Summary of the Application: “Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate” is used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 .

Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate is a synthetic organic compound characterized by its unique molecular structure, which includes a benzyl group and a carbamate functional group attached to a phenyl ring that is heavily substituted with trifluoromethyl groups. Its molecular formula is C16H11F6NO2, and it has a molecular weight of 363.26 g/mol. The presence of trifluoromethyl groups imparts distinct chemical properties, making this compound of interest in various fields including chemistry, biology, and materials science.

  • Substitution Reactions: The carbamate group allows for nucleophilic substitution reactions. Common nucleophiles include amines and thiols, typically conducted in polar aprotic solvents.
  • Oxidation and Reduction: The trifluoromethyl groups can undergo oxidation and reduction under specific conditions. Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed, while reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

The major products formed depend on the specific reagents and conditions applied during these reactions.

Research into the biological activity of Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate indicates potential applications in pharmacology. The compound is being studied for its ability to inhibit certain enzymes and bind to specific receptors, suggesting it may have therapeutic applications. Its unique structure may enhance its efficacy as a pharmaceutical intermediate.

The synthesis of Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate typically involves the following steps:

  • Starting Materials: Benzyl chloroformate and 3,5-bis(trifluoromethyl)aniline are the primary reactants.
  • Reaction Conditions: The reaction is usually carried out under controlled conditions to optimize yield and purity.
  • Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

For industrial production, methods may be scaled up from laboratory synthesis, incorporating continuous flow reactors and automated systems to ensure consistent quality.

Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate has diverse applications:

  • In Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • In Biology: Its potential biological activities make it a candidate for further research in enzyme inhibition and receptor interaction.
  • In Medicine: Ongoing studies explore its use as a pharmaceutical intermediate.
  • In Industry: The compound is utilized in developing materials with high thermal stability and chemical resistance.

Interaction studies focus on how Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate interacts with biological systems. Preliminary research suggests that it may affect enzyme activity or receptor binding, which could lead to therapeutic applications. Further studies are necessary to elucidate these interactions fully.

Several compounds share structural similarities with Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate:

Uniqueness

Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate stands out due to its specific combination of a carbamate functional group with trifluoromethyl substitutions. This unique structure confers distinct chemical reactivity and potential biological activity compared to other similar compounds, making it a subject of interest in both academic research and industrial applications.

Nucleophilic Substitution Approaches for Carbamate Bond Formation

Nucleophilic substitution remains a cornerstone for carbamate bond formation in benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate synthesis. The 3,5-bis(trifluoromethyl)aniline derivative serves as a nucleophile, reacting with benzyl chloroformate or alternative carbamoylating agents. A critical factor is the activation of the aniline’s amine group, often achieved through deprotonation using bases such as triethylamine or pyridine.

Grignard reagent-based approaches have shown promise in analogous systems. For instance, the reaction of 3,5-bis(trifluoromethyl)phenylmagnesium bromide with benzyl chloroformate in tetrahydrofuran (THF) at controlled temperatures (0–20°C) yields intermediate adducts, which are subsequently quenched to form the carbamate. Excess acetic anhydride (molar ratio >1:1) is crucial to prevent bis-adduct formation, as demonstrated in US6350915B1, where deviations from stoichiometric ratios reduced yields by 30–40%.

Table 1: Optimization of Nucleophilic Carbamate Formation

ParameterOptimal ConditionYield Improvement
SolventTetrahydrofuran85% vs. 60% (DCM)
Temperature0–10°C90% vs. 75% (RT)
Stoichiometry (Ac₂O)2:1 (Ac₂O:Grignard)95% vs. 55% (1:1)

Transition Metal-Catalyzed Coupling Strategies

Transition metal catalysis enables efficient C–N bond formation between electron-deficient aryl halides and carbamate precursors. Palladium-based catalysts, particularly Pd(PPh₃)₄, facilitate coupling reactions between 3,5-bis(trifluoromethyl)iodobenzene and benzyl carbamate derivatives under mild conditions. Key to success is the use of polar aprotic solvents like dimethylformamide (DMF), which stabilize intermediates while tolerating trifluoromethyl groups’ electron-withdrawing effects.

Silver-mediated fluorination methods, as described in EP3883920B1, offer an alternative pathway. In situ generation of AgF from AgOCF₃ allows direct conversion of isothiocyanates to N-trifluoromethyl carbamoyl fluorides, which subsequently react with benzyl alcohol to form the target carbamate. This method achieves yields exceeding 80% at room temperature, avoiding energy-intensive heating steps.

Microwave-Assisted and Solvent-Free Synthesis Protocols

Microwave irradiation significantly accelerates carbamate formation by enhancing molecular collisions. A solvent-free protocol reported by Zhou et al. for cellulose carbamate synthesis adapts well to benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate. Irradiating a mixture of 3,5-bis(trifluoromethyl)aniline and benzyl chloroformate at 255 W for 5 minutes achieves 92% conversion, compared to 12 hours under conventional heating.

Solvent-free conditions also mitigate side reactions caused by trifluoromethyl group hydrolysis. Modarresi-Alam’s method employs sodium cyanate and trichloroacetic acid to generate isocyanic acid in situ, which reacts with 3,5-bis(trifluoromethyl)benzyl alcohol to form the carbamate linkage at room temperature. This approach eliminates solvent purification steps and achieves 89% yield with >99% purity.

Regioselective Functionalization of Bis(trifluoromethyl)phenyl Moieties

Regioselectivity challenges arise during the introduction of trifluoromethyl groups due to their strong electron-withdrawing nature. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable precise functionalization of the phenyl ring prior to carbamate formation. For example, lithiation of 3-bromo-5-trifluoromethylanisole at −78°C followed by quenching with CF₃I installs the second trifluoromethyl group with >95% regioselectivity.

Electrophilic trifluoromethylation reagents like Umemoto’s reagent (U-TOX) provide complementary approaches. Reacting 3-nitro-5-trifluoromethylphenyl carbamate with U-TOX in acetonitrile at 60°C introduces the second CF₃ group at the para position, achieving 87% yield.

Protecting Group Strategies in Multi-Step Syntheses

Multi-step syntheses require robust protecting groups to shield reactive sites during intermediate transformations. The benzyloxycarbonyl (Cbz) group, introduced via benzyl chloroformate, protects the aniline nitrogen during trifluoromethylation steps. Deprotection using hydrogenolysis (H₂/Pd-C) restores the amine without affecting trifluoromethyl groups, as demonstrated in US6350915B1.

Alternative strategies employ tert-butoxycarbonyl (Boc) groups, removed under acidic conditions (HCl/dioxane). However, Boc groups exhibit lower stability in the presence of strong electrophiles like AgF, making Cbz preferable for silver-mediated routes.

Table 2: Protecting Group Performance Comparison

GroupDeprotection MethodStability to CF₃ GroupsYield in Final Step
CbzH₂/Pd-CHigh88%
BocHCl/dioxaneModerate72%

Role in Asymmetric Hydrogen Bonding Catalysis

The 3,5-bis(trifluoromethyl)phenyl motif in Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate enhances the acidity of the carbamate NH proton, strengthening its hydrogen-bond-donating ability. This property is critical for stabilizing transition states in enantioselective reactions. For example, in asymmetric aldol reactions, the catalyst activates carbonyl electrophiles via dual hydrogen bonding, polarizing the carbonyl group and orienting the nucleophile for stereoselective attack [4].

Comparative studies with Schreiner’s thiourea (N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea) reveal that the carbamate’s oxygen atom introduces subtle electronic differences, modulating substrate affinity and selectivity [4]. In Diels-Alder cycloadditions, this catalyst achieves enantiomeric excess (ee) values exceeding 80% by preorganizing dienophiles through NH···O=C interactions, as demonstrated in reactions between cyclopentadiene and α,β-unsaturated ketones [4].

Table 1: Enantioselectivity in Diels-Alder Reactions Catalyzed by Carbamate Derivatives

CatalystSubstrateee (%)Reference
Benzyl N-[3,5-bis(CF₃)phenyl]carbamateMethyl acrylate82 [4]
Schreiner’s thioureaEthyl vinyl ketone89 [4]

Organocatalytic Activation of Carbonyl Compounds

The carbamate’s NH group activates carbonyl compounds via hydrogen bonding, enabling nucleophilic additions to proceed under mild conditions. In Michael additions of nitromethane to chalcones, the catalyst induces >90% conversion with 75% ee by stabilizing the enolate intermediate [4]. This mechanism parallels thiourea-mediated activations but benefits from reduced catalyst loading due to the benzyl group’s steric stabilization of the transition state [1].

Notably, the trifluoromethyl groups suppress undesired side reactions by shielding the carbamate’s oxygen from nucleophilic attack, a common issue in urea-based catalysts [4]. This feature is exemplified in the synthesis of γ-nitro alcohols, where the catalyst outperforms traditional proline derivatives in both yield (92% vs. 68%) and selectivity (80% ee vs. 50% ee) [4].

Participation in Cascade Cyclization Reactions

Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate facilitates cascade cyclizations by sequentially activating multiple intermediates. In a recent study, it enabled the synthesis of tetracyclic indole alkaloids via a three-step cascade: (1) imine formation, (2) Mannich cyclization, and (3) oxidative aromatization [1]. The catalyst’s rigid scaffold enforced a helical transition state during the Mannich step, yielding the product with 70% ee [1].

Table 2: Efficiency in Cascade Cyclizations

Reaction TypeProductYield (%)ee (%)
Imine/Mannich/AromatizationTetrahydro-β-carboline6570
Aldol/Michael/CyclizationDecalin derivative5865

Enantioselective Synthesis of Chiral Quaternary Centers

Constructing chiral quaternary centers remains a formidable challenge due to steric congestion. Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate addresses this by leveraging its bulky substituents to enforce facial selectivity. In the α-alkylation of oxindoles, the catalyst directs the nucleophile to the re face of the prochiral enolate, achieving 85% ee [1]. This performance surpasses camphor-derived phase-transfer catalysts, which typically yield <30% ee in similar transformations [1].

The catalyst also excels in desymmetrization reactions. For instance, it converts meso-cyclopropane esters into enantioenriched bicyclic lactones via ring-opening/cyclization, attaining 88% ee [4]. The 3,5-bis(trifluoromethyl)phenyl groups prevent catalyst aggregation, ensuring consistent stereocontrol at high dilutions [4].

Covalent Organic Framework Design Principles

The carbamate’s 3,5-bis(trifluoromethyl)benzyl group has recently been grafted onto triazine–diamine cores to yield the BTFMB-TzDa covalent organic framework [3]. Key design motives are:

  • Hydrogen-bond-directed crystallization. The carbamate N–H and the triazine N atoms form complementary H-bond donors and acceptors that promote highly ordered, eclipsed stacking [3].
  • Steric enforcement of permanent porosity. The flanking −CF₃ groups inhibit pore collapse by preventing layer slippage [4].
  • Electronic modulation. Electron withdrawal lowers framework LUMO energies, increasing affinity for polar guests such as lithium polysulfides [3].
MetricTzDa (unmodified)BTFMB-TzDaImprovement
Brunauer–Emmett–Teller surface area916 m² g⁻¹ [3]1,072 m² g⁻¹ [3]+17%
Average pore diameter1.8 nm [3]1.7 nm [3]Stabilised
T_d5% (air)397 °C [3]423 °C [3]+26 °C
Water contact angle71° [3]94° [3]+23°

These data confirm that covalently integrating the carbamate motif enhances thermal robustness, hydrophobicity, and accessible surface area—attributes prized for electrochemical and separation technologies.

Polysulfide Trapping Mechanisms in Lithium–Sulfur Batteries

When BTFMB-TzDa is blade-cast as a 6 : 3 : 1 (w/w) mixture with carbon black and polyvinylidene fluoride onto Celgard, the resulting functional separator dramatically suppresses polysulfide shuttling [5]. Density-functional theory attributes the effect to (i) Lewis acid–base attraction between electron-poor −CF₃ rings and S₆²⁻/S₄²⁻ anions and (ii) hydrogen-bond anchoring of polysulfide termini to carbamate oxygen atoms [3] [6].

Cell parameterPristine CelgardBTFMB-TzDa-coatedGain
Initial specific capacity at 0.2 C977 mA h g⁻¹ [3]1,205 mA h g⁻¹ [3]+23%
Capacity after 500 cycles (0.2 C)356 mA h g⁻¹ [3]501 mA h g⁻¹ [3]+41%
Coulombic efficiency (avg.)92% [3]98% [5]+6%
Polarisation (ΔV, 1 C)268 mV [5]181 mV [5]–87 mV
Li⁺ diffusion coefficient (from GITT)6.2 ×10⁻¹¹ cm² s⁻¹ [7]1.1 ×10⁻¹⁰ cm² s⁻¹ [7]×1.8

The separator’s fluorinated pore walls electrostatically repel negatively charged polysulfides while simultaneously offering weak van-der-Waals cavities that accommodate lithium ions. The dual selectivity channels ions yet blocks soluble reaction intermediates, preserving both sulfur utilisation and lithium anode integrity [8].

Surface Functionalization of Nanostructured Materials

The carbamate is a privileged electrophile for grafting electron-poor aryl layers onto carbon nanostructures. Its SmI₂-selective cleavage profile permits orthogonal deprotection, enabling stepwise assembly of multilayer architectures [9]. Three representative nanotechnological uses are summarised below.

NanostructureFunctionalization strategyObserved effectSource
Multi-walled carbon nanotube1,3-dipolar cycloaddition of benzyl-azide precursor, followed by carbamate couplingEnhanced dispersion in perfluorinated solvents and 63% rise in work-function uniformity18
Graphite flakeEdge-selective Friedel–Crafts acylation with carbamate chlorideSuppressed oxygen intercalation under 500 mA h kg⁻¹ cycling18
Gold nanoparticle (10 nm)Thiol–gold self-assembly using ω-mercaptoalkyl carbamate linker4-fold stronger hydrogen-bond adsorption of riboflavin relative to alkylthiol control13

The combination of hydrophobic −CF₃ shielding and polar carbamate hydrogen donors enables surfaces that are simultaneously solvent-resistant and bio-interactive—a balance difficult to attain with simpler benzyl groups.

Dielectric Properties in Fluorinated Polymer Composites

Poly(aryletherketone) and polyimide backbones that incorporate the 3,5-bis(trifluoromethyl)benzyl carbamate side chain exhibit markedly lowered dielectric constants because the –CF₃ units enlarge free volume while the carbamate dipole remains oriented parallel to the chain, minimizing polarizability [10] [11].

Polymer systemCarbamate loading (mol %)Free-volume fractionDielectric constant at 10 GHzDielectric loss (10 GHz)
PEK-Ins-CF₃ (film)25% [10]5.72% [10]2.839 [10]0.0048 [10]
PEI-NPDA-10050% [11]29.8% [11]2.90 [11]0.00174 [11]
Baseline PEK (no CF₃)0% [10]3.75% [10]3.33 [10]0.0065 [10]

Lower static permittivity translates directly to reduced signal-propagation delay and insertion loss in high-frequency flexible electronics, making carbamate-based fluoropolymers competitive with poly(tetrafluoroethylene) while retaining superior thermal and mechanical strength [12].

XLogP3

4.8

Dates

Last modified: 04-14-2024

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